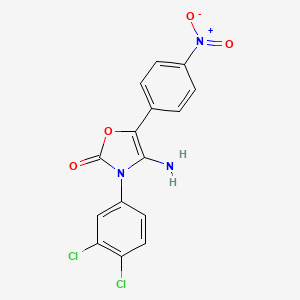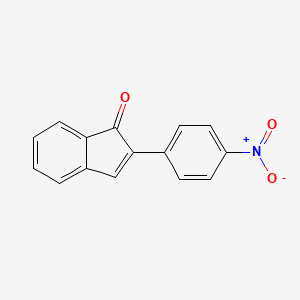![molecular formula C15H9N3O4 B8041512 2-[3-(Cyanomethoxy)phenoxy]-5-nitrobenzonitrile CAS No. 1089332-92-2](/img/structure/B8041512.png)
2-[3-(Cyanomethoxy)phenoxy]-5-nitrobenzonitrile
Übersicht
Beschreibung
2-[3-(Cyanomethoxy)phenoxy]-5-nitrobenzonitrile: is an organic compound characterized by its complex structure, which includes a cyanomethoxy group, a phenoxy group, and a nitrobenzonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Cyanomethoxy)phenoxy]-5-nitrobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Ether Formation: The phenoxy group can be introduced via a nucleophilic substitution reaction where a phenol reacts with a suitable halide.
Cyanomethoxy Group Introduction: The cyanomethoxy group can be added through a reaction involving a cyanomethylating agent such as cyanomethyl ether.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[3-(Cyanomethoxy)phenoxy]-5-nitrobenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the phenoxy group.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyanomethoxy group, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenoxy derivatives.
Oxidation: Oxidized forms of the cyanomethoxy group, potentially leading to carboxylic acids or aldehydes.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 2-[3-(Cyanomethoxy)phenoxy]-5-nitrobenzonitrile can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology and Medicine: This compound may be explored for its potential biological activities. The presence of the nitro and cyanomethoxy groups suggests it could interact with biological targets, possibly serving as a lead compound in drug discovery.
Industry: In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.
Wirkmechanismus
The mechanism by which 2-[3-(Cyanomethoxy)phenoxy]-5-nitrobenzonitrile exerts its effects would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with enzymes or receptors in the body, potentially inhibiting or activating specific pathways. The nitro group could be involved in redox reactions, while the cyanomethoxy group might participate in hydrogen bonding or other interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
2-[3-(Methoxy)phenoxy]-5-nitrobenzonitrile: Lacks the cyanomethoxy group, which could affect its reactivity and applications.
2-[3-(Cyanomethoxy)phenoxy]-4-nitrobenzonitrile: Similar structure but with the nitro group in a different position, potentially altering its chemical behavior and biological activity.
Uniqueness: 2-[3-(Cyanomethoxy)phenoxy]-5-nitrobenzonitrile is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and potential applications. The combination of a nitro group, a cyanomethoxy group, and a phenoxy group in a single molecule provides a versatile platform for further chemical modifications and applications in various fields.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and unique features
Eigenschaften
IUPAC Name |
2-[3-(cyanomethoxy)phenoxy]-5-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O4/c16-6-7-21-13-2-1-3-14(9-13)22-15-5-4-12(18(19)20)8-11(15)10-17/h1-5,8-9H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOUTLAQDHATFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N)OCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101241862 | |
| Record name | 2-[3-(Cyanomethoxy)phenoxy]-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101241862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1089332-92-2 | |
| Record name | 2-[3-(Cyanomethoxy)phenoxy]-5-nitrobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1089332-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(Cyanomethoxy)phenoxy]-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101241862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexyl-N-[(4,6-diamino-1,3,5-triazin-2-yl)methyl]-2-methylprop-2-enamide](/img/structure/B8041439.png)


![6-Amino-4-bromobenzo[e]perimidin-7-one](/img/structure/B8041478.png)




![2-[4-(Triazol-1-yl)phenyl]-1,3-benzoxazole](/img/structure/B8041519.png)





